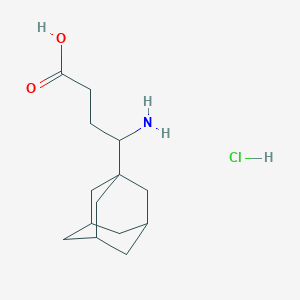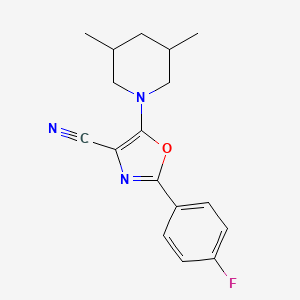
1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
説明
1-Ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, commonly known as EPPTIC, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Orexin Receptor Antagonists for Insomnia Treatment
Research on compounds structurally related to "1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile" has shown potential applications in the development of novel orexin 1 and 2 receptor antagonists, specifically for the treatment of insomnia. A study by Renzulli et al. (2011) focused on the disposition and metabolism of a novel orexin receptor antagonist, highlighting its principal route of metabolism and potential for treating sleep disorders (Renzulli et al., 2011).
Chemotherapy Agents
Another area of application is in chemotherapy, where derivatives of tetrahydroisoquinoline, such as irinotecan (CPT-11), have been extensively studied for their antitumor activity. Research by Rowinsky et al. (1994) explored the pharmacological properties of CPT-11, demonstrating its efficacy in treating various carcinomas. This highlights the compound's role in advancing cancer therapy (Rowinsky et al., 1994).
Diuretic Applications
Etozolin, a novel diuretic, has been examined for its effects on renal elimination of water and solutes, showcasing another potential application for related chemical structures in managing conditions like hypertension and edema. Scheitza (1977) investigated etozolin's impact on renal function, providing insights into its therapeutic use (Scheitza, 1977).
Antimalarial Research
The development of antimalarials is another significant application area. Studies on compounds like arterolane maleate, a synthetic trioxolane, in combination with piperaquine phosphate, offer a glimpse into the potential of structurally related compounds in treating malaria. A Phase 3 study by Touré et al. (2016) compared the efficacy and safety of arterolane maleate-piperaquine phosphate against artemether-lumefantrine, indicating the value of synthetic antimalarials in addressing drug supply and resistance challenges (Touré et al., 2016).
Sedatives and Anesthetics
Lastly, research on novel sedatives and anesthetics showcases the application of isoindoline derivatives in creating safer, more effective drugs for anesthesia. A study on MR04A3, a water-soluble nonbenzodiazepine sedative, by Sneyd et al. (2012) discussed its hypnotic effects and favorable safety profile in humans, underscoring the potential for advancements in anesthetic practices (Sneyd et al., 2012).
特性
IUPAC Name |
1-ethyl-3-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-16-14-9-5-4-8-13(14)15(12-18)17(19-16)20-10-6-3-7-11-20/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHYIQDDVVLYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B4063813.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4063824.png)


![1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4063847.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)

![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
![4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063873.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B4063880.png)


